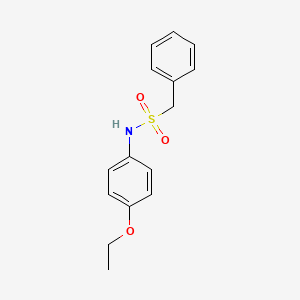

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-15-10-8-14(9-11-15)16-20(17,18)12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIIALRQCTFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349957 | |

| Record name | N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5549-43-9 | |

| Record name | N-(4-ETHOXYPHENYL)-1-PHENYL-METHANESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-ethoxyaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-ethoxyaniline in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add phenylmethanesulfonyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro, halo, or sulfonyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide with structurally related sulfonamides, highlighting substituent variations and molecular properties:

Key Observations:

- Electronic Effects: The ethoxy group (-OCH₂CH₃) in the target compound is less electron-withdrawing than a nitro (-NO₂) group but more electron-donating than a trifluoromethyl (-CF₃) substituent .

- Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenyl in ) reduce conformational flexibility compared to the ethoxy analog.

- Synthesis: Analogous compounds are synthesized via nucleophilic substitution using sulfonyl chlorides (e.g., 1-phenylmethanesulfonyl chloride) and aryl amines under basic conditions (e.g., triethylamine or pyridine) .

Physicochemical and Analytical Data

a. Purity and Chromatography:

- Compounds like N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide achieve >96% purity via HPLC , suggesting similar protocols could apply to the ethoxy derivative.

- Retention times vary with substituent polarity; e.g., nitro groups increase retention in reverse-phase HPLC .

b. Spectroscopic Data:

- ¹H NMR: Aromatic protons in N-(4-methoxyphenyl)benzenesulfonamide resonate at δ 6.8–7.5 ppm, with methoxy signals at δ ~3.8 ppm . The ethoxy group would show a triplet (δ ~1.3 ppm for -CH₂CH₃) and quartet (δ ~3.9 ppm for -OCH₂) .

- MS: Molecular ion peaks (M⁺) for 1-phenylmethanesulfonamide derivatives are typically observed in ESI-MS at m/z 275–440, depending on substituents .

Biological Activity

N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications such as antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.39 g/mol

The sulfonamide group in its structure allows it to interact with various biological targets, mimicking natural substrates and potentially inhibiting enzyme activity.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, disrupting their function. This inhibition can affect metabolic pathways linked to inflammation and microbial growth.

- Receptor Interaction : Investigations suggest that this compound may act as a receptor ligand, influencing signaling pathways within cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the denaturation of proteins, which is a crucial factor in inflammatory responses. The IC values observed in these studies suggest that the compound is effective at relatively low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of protein denaturation | |

| Enzyme Inhibition | Disruption of metabolic pathways |

Detailed Research Findings

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections.

- Anti-inflammatory Mechanisms : The compound was found to significantly reduce the activity of lipoxygenase, an enzyme involved in inflammatory processes, with an IC value of approximately 198.70 µg/mL. This suggests its potential utility in managing inflammatory diseases .

- Case Study : A recent clinical study explored the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in symptom severity compared to a placebo group, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-ethoxyaniline and phenylmethanesulfonyl chloride as precursors. Perform a nucleophilic substitution in anhydrous dichloromethane or THF under nitrogen.

- Step 2 : Use triethylamine (1.2–1.5 equivalents) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Step 3 : Optimize temperature (0–25°C) to minimize side reactions. Higher temperatures may accelerate sulfonylation but risk decomposition.

- Step 4 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture). Typical yields range 65–85% .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Solvent | DCM/THF |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Yield | 65–85% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Dissolve in deuterated DMSO or CDCl3. Key signals: sulfonamide protons (δ 3.1–3.5 ppm), ethoxy group (δ 1.3–1.4 ppm for CH3, δ 4.0–4.1 ppm for OCH2) .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use SHELX-97 for structure refinement. Validate bond lengths (C-S: ~1.76 Å) and angles .

- Mass Spectrometry : Employ ESI-MS in positive ion mode. Confirm molecular ion [M+H]+ at m/z 336.1 (calculated for C15H17NO3S).

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of sulfonamide-mediated protein interactions involving this compound?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on a sensor chip. Measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solutions to determine ΔH, ΔS, and binding stoichiometry. Use 20 mM phosphate buffer (pH 7.4) at 25°C .

- Computational Docking : Perform molecular docking (AutoDock Vina) using the protein’s crystal structure (PDB ID: e.g., 3KS3). Validate poses with MD simulations (GROMACS) .

- Key Considerations :

- Control for non-specific binding using scrambled protein mutants.

- Compare results with known sulfonamide inhibitors (e.g., acetazolamide) to assess specificity .

Q. What strategies are employed to reconcile contradictory data regarding the compound’s biological activity across different assay systems?

- Methodology :

- Orthogonal Assays : Test activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems. For example, inconsistent IC50 values in kinase assays may arise from off-target effects .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolite interference. Use LC-MS to quantify parent compound degradation .

- Impurity Profiling : Analyze batches via HPLC-MS. Trace impurities (e.g., hydrolyzed sulfonamide) may antagonize activity .

- Data Reconciliation Framework :

| Discrepancy Source | Resolution Strategy |

|---|---|

| Assay variability | Standardize protocols (e.g., ATP concentration in kinase assays) |

| Compound stability | Pre-test solubility in DMSO/PBS |

| Protein batch differences | Use commercial reference standards |

Additional Advanced Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s efficacy?

- Methodology :

- Synthesize analogs with modified ethoxy (e.g., substituents at para-position) or sulfonamide groups.

- Test analogs in dose-response assays (e.g., IC50 in enzymatic inhibition). Correlate substituent electronegativity with activity .

- SAR Data Table :

| Analog Modification | IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| -OCH2CH3 (parent) | 120 | 15 |

| -OCH3 | 95 | 22 |

| -Cl | 250 | 8 |

Q. What computational approaches predict the compound’s metabolic pathways and potential toxicity?

- Methodology :

- Use in silico tools (e.g., SwissADME, MetaSite) to identify likely Phase I/II metabolites. Validate with in vitro hepatocyte assays .

- Assess toxicity via ProTox-II for hepatotoxicity alerts. Key risks: sulfonamide-induced hypersensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.